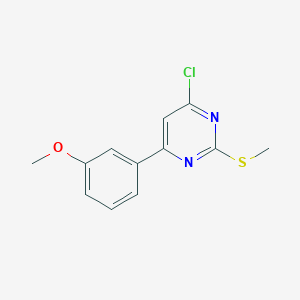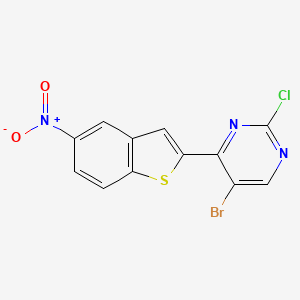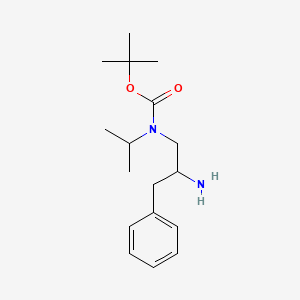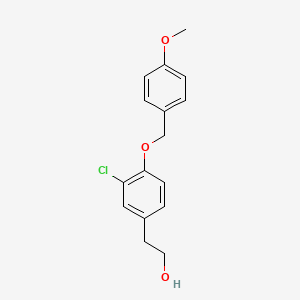
2-(3-Chloro-4-(4-methoxybenzyloxy)phenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloro-4-(4-methoxybenzyloxy)phenyl)ethanol is an organic compound with the molecular formula C16H17ClO3. This compound is characterized by the presence of a chloro group, a methoxybenzyloxy group, and a phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-(4-methoxybenzyloxy)phenyl)ethanol typically involves the reaction of 3-chloro-4-hydroxybenzaldehyde with 4-methoxybenzyl alcohol in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions often include the use of solvents like toluene or methanol and catalysts such as trimethylsilyl triflate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as flash chromatography and recrystallization are commonly employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Chloro-4-(4-methoxybenzyloxy)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic aromatic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used in nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
2-(3-Chloro-4-(4-methoxybenzyloxy)phenyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-Chloro-4-(4-methoxybenzyloxy)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The chloro and methoxybenzyloxy groups play a crucial role in its reactivity and binding affinity to various receptors and enzymes. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Chloro-4-(4-methoxybenzyloxy)phenyl)acetic acid
- 2-(3-Chloro-4-(4-methoxybenzyloxy)phenyl)propanoic acid
- 2-(3-Chloro-4-(4-methoxybenzyloxy)phenyl)butanoic acid
Uniqueness
2-(3-Chloro-4-(4-methoxybenzyloxy)phenyl)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H17ClO3 |
|---|---|
Poids moléculaire |
292.75 g/mol |
Nom IUPAC |
2-[3-chloro-4-[(4-methoxyphenyl)methoxy]phenyl]ethanol |
InChI |
InChI=1S/C16H17ClO3/c1-19-14-5-2-13(3-6-14)11-20-16-7-4-12(8-9-18)10-15(16)17/h2-7,10,18H,8-9,11H2,1H3 |
Clé InChI |
SADPDKMTYLRGIV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)COC2=C(C=C(C=C2)CCO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Thiophen-2-ylpyrazolo[1,5-a]pyridine](/img/structure/B13878808.png)
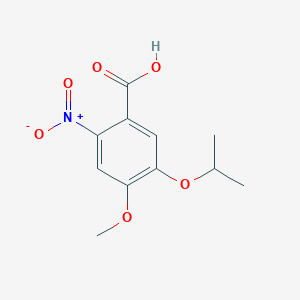
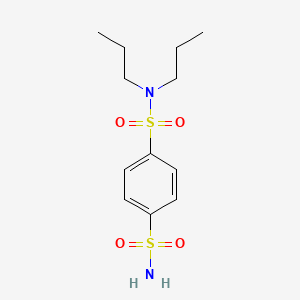
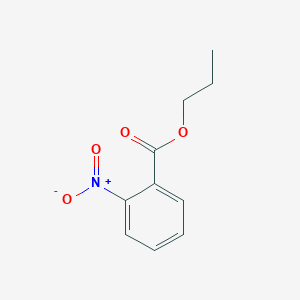

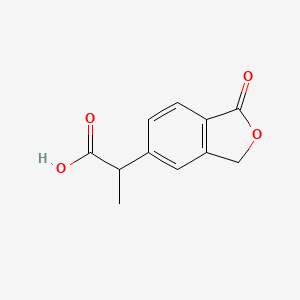

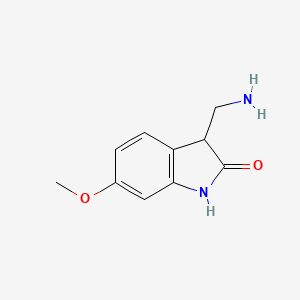

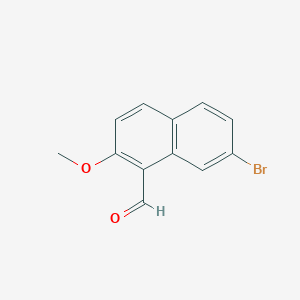
![Ethyl 2-methyl-7-oxospiro[3.5]nonane-8-carboxylate](/img/structure/B13878855.png)
